2-(Trimethylacetyl)thiophene
Overview
Description
2-(Trimethylacetyl)thiophene is an organic compound with the molecular formula C9H12OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a trimethylacetyl group attached to the second position of the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylacetyl)thiophene typically involves the acylation of thiophene. One common method is the Friedel-Crafts acylation reaction, where thiophene reacts with trimethylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylacetyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-(Trimethylacetyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Trimethylacetyl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. For example, thiophene derivatives are known to inhibit cyclooxygenase and lipoxygenase enzymes, which play a role in inflammation. The presence of the trimethylacetyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-Acetylthiophene: Similar structure but with an acetyl group instead of a trimethylacetyl group.
2-Propionylthiophene: Contains a propionyl group attached to the thiophene ring.
2-Butyrylthiophene: Features a butyryl group in place of the trimethylacetyl group.
Uniqueness: 2-(Trimethylacetyl)thiophene is unique due to the presence of the bulky trimethylacetyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various chemical and biological applications.
Biological Activity
2-(Trimethylacetyl)thiophene is a thiophene derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C10H12OS
- CAS Number : 20409-48-7
This structure comprises a thiophene ring substituted with a trimethylacetyl group, which influences its biological activity.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study conducted by Dong et al. highlighted the herbicidal effects of related thiophene compounds against various plant species, suggesting a mechanism that may involve the inhibition of protein expression related to energy production and metabolism in target organisms .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Target Organism | Activity (IC50 μM) |
---|---|---|
This compound | Staphylococcus aureus | 30.5 |
Terthiophene | Arabidopsis thaliana | 24.57 |
Terthiophene | Digitaria sanguinalis | 58.20 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. A comparative study indicated that thiophene derivatives could inhibit fungal pathogens effectively, with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) than conventional antifungal agents .
Case Study: Antifungal Efficacy
A case study involving the use of this compound against Candida albicans demonstrated a notable reduction in fungal growth at concentrations as low as 15 μM, indicating its potential as an antifungal agent .
Anticancer Activity
Emerging evidence suggests that thiophene derivatives possess anticancer properties. A study explored the cytotoxic effects of several thiophene compounds on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 18 μM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (Breast) | 18 |
Terthiophene | HeLa (Cervical) | 22 |
Terthiophene | A549 (Lung) | 30 |
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes in target organisms. The trimethylacetyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Proposed Mechanisms:
- Inhibition of Protein Synthesis : Similar to other thiophenes, it may disrupt protein synthesis pathways in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Properties
IUPAC Name |
2,2-dimethyl-1-thiophen-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOKYKJIKZPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380315 | |
Record name | 2-(trimethylacetyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20409-48-7 | |
Record name | 2-(trimethylacetyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylacetyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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